molecular formula C9H12N2O3 B592448 5-Amino-2-(2-hydroxyethylamino)benzoic acid CAS No. 128402-49-3

5-Amino-2-(2-hydroxyethylamino)benzoic acid

Katalognummer: B592448
CAS-Nummer: 128402-49-3
Molekulargewicht: 196.206
InChI-Schlüssel: ZTDFTFNLLOVWRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(2-hydroxyethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a 2-hydroxyethylamino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-hydroxyethylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated to form 5-nitrobenzoic acid.

    Reduction: The nitro group in 5-nitrobenzoic acid is reduced to an amino group, yielding 5-aminobenzoic acid.

    Alkylation: 5-aminobenzoic acid is then reacted with 2-chloroethanol under basic conditions to introduce the 2-hydroxyethylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(2-hydroxyethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino and hydroxyethylamino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(2-hydroxyethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(2-hydroxyethylamino)benzoic acid involves its interaction with specific molecular targets. The amino and hydroxyethylamino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the hydroxyethylamino group.

    2-Amino-5-methylbenzoic acid: Contains a methyl group instead of the hydroxyethylamino group.

Uniqueness

5-Amino-2-(2-hydroxyethylamino)benzoic acid is unique due to the presence of both amino and hydroxyethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

128402-49-3

Molekularformel

C9H12N2O3

Molekulargewicht

196.206

IUPAC-Name

5-amino-2-(2-hydroxyethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O3/c10-6-1-2-8(11-3-4-12)7(5-6)9(13)14/h1-2,5,11-12H,3-4,10H2,(H,13,14)

InChI-Schlüssel

ZTDFTFNLLOVWRZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)O)NCCO

Synonyme

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)amino]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.